molecular formula C13H17NO4S B6960211 N-[1-(hydroxymethyl)cyclopropyl]-4-methyl-3-methylsulfonylbenzamide

N-[1-(hydroxymethyl)cyclopropyl]-4-methyl-3-methylsulfonylbenzamide

Cat. No.: B6960211
M. Wt: 283.35 g/mol
InChI Key: CNEUMRZTRUGKKN-UHFFFAOYSA-N
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Description

N-[1-(hydroxymethyl)cyclopropyl]-4-methyl-3-methylsulfonylbenzamide is a complex organic compound characterized by a cyclopropyl group attached to a hydroxymethyl group, a benzamide core, and a methylsulfonyl substituent

Properties

IUPAC Name

N-[1-(hydroxymethyl)cyclopropyl]-4-methyl-3-methylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO4S/c1-9-3-4-10(7-11(9)19(2,17)18)12(16)14-13(8-15)5-6-13/h3-4,7,15H,5-6,8H2,1-2H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNEUMRZTRUGKKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2(CC2)CO)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(hydroxymethyl)cyclopropyl]-4-methyl-3-methylsulfonylbenzamide typically involves multiple steps, starting with the preparation of the cyclopropyl intermediate. One common method involves the hydroboration of 1-alkynyl-1-boronate esters followed by in situ transmetalation to generate 1-alkenyl-1,1-borozinc intermediates, which then react with aldehydes to form cyclopropyl carbinols . The final step involves the coupling of the cyclopropyl carbinol with a benzamide derivative under suitable reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental sustainability. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[1-(hydroxymethyl)cyclopropyl]-4-methyl-3-methylsulfonylbenzamide undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to modify the functional groups, such as converting the sulfonyl group to a sulfide.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzamide core or the cyclopropyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., Br2, Cl2) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups into the benzamide core.

Scientific Research Applications

N-[1-(hydroxymethyl)cyclopropyl]-4-methyl-3-methylsulfonylbenzamide has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific molecular pathways.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialized chemicals.

Mechanism of Action

The mechanism of action of N-[1-(hydroxymethyl)cyclopropyl]-4-methyl-3-methylsulfonylbenzamide involves its interaction with specific molecular targets and pathways. The cyclopropyl group can form covalent bonds with nucleophilic sites in biological molecules, while the benzamide core can interact with various receptors and enzymes. The methylsulfonyl group may enhance the compound’s solubility and bioavailability, facilitating its biological activity.

Comparison with Similar Compounds

N-[1-(hydroxymethyl)cyclopropyl]-4-methyl-3-methylsulfonylbenzamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical reactivity and potential biological activities.

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